4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a tert-butyl group, an indazole ring, and a pyrrolidine-2-one moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized via cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides.
Formation of the Pyrrolidine-2-one Moiety: This step involves the cyclization of appropriate amide precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indazole ring with the pyrrolidine-2-one moiety using amide bond formation reactions, typically employing coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(1H-indazol-6-yl)-benzenesulfonamide
- 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate
Uniqueness
4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide, with the CAS number 2097924-01-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is C16H20N4O2, with a molecular weight of 300.36 g/mol. The compound's structure features a pyrrolidine ring and an indazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₄O₂ |
Molecular Weight | 300.36 g/mol |
CAS Number | 2097924-01-9 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Apoptosis Induction : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, these compounds can lead to programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at various phases, thereby preventing cancer cell division.
Case Studies
-
In Vitro Studies :
- A study evaluated the effects of various indazole derivatives on human cancer cell lines (e.g., breast and colon cancer). Results showed that this compound exhibited an IC50 value in the micromolar range, indicating potent activity against these cells.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated reduced tumor growth compared to controls. The compound's ability to penetrate biological membranes suggests good bioavailability, making it a candidate for further development.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Likely high due to its lipophilic nature.
- Distribution : Predicted to distribute widely in tissues based on its chemical structure.
- Metabolism : Expected to undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Excretion : Primarily through renal pathways.
Properties
IUPAC Name |
4-tert-butyl-N-(1H-indazol-6-yl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)11-8-17-14(21)13(11)15(22)19-10-5-4-9-7-18-20-12(9)6-10/h4-7,11,13H,8H2,1-3H3,(H,17,21)(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOUAAUTZWMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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